molecular formula C9H11N3O2 B1614577 N-[4-(hydrazinocarbonyl)phenyl]acetamide CAS No. 41764-73-2

N-[4-(hydrazinocarbonyl)phenyl]acetamide

Cat. No.: B1614577
CAS No.: 41764-73-2
M. Wt: 193.2 g/mol
InChI Key: UDPWXDGMUJDCMR-UHFFFAOYSA-N
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Description

N-[4-(hydrazinocarbonyl)phenyl]acetamide is an organic compound with the molecular formula C9H11N3O2 and a molecular weight of 193.21 g/mol It is commonly used in scientific research, particularly in the fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[4-(hydrazinocarbonyl)phenyl]acetamide can be synthesized through a microwave-assisted reaction involving the condensation of 4-aminobenzohydrazide with acetic anhydride . The reaction typically occurs under microwave irradiation, which enhances the reaction rate and yield. The reaction conditions include maintaining an inert atmosphere and room temperature storage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. Industrial-scale production would likely involve similar reaction conditions with optimization for larger quantities.

Chemical Reactions Analysis

Types of Reactions

N-[4-(hydrazinocarbonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the hydrazine group.

    Substitution: The compound can participate in substitution reactions, particularly involving the acetamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[4-(carboxy)phenyl]acetamide, while reduction could produce N-[4-(aminocarbonyl)phenyl]acetamide.

Scientific Research Applications

N-[4-(hydrazinocarbonyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(hydrazinocarbonyl)phenyl]acetamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, affecting their function and activity. This interaction can modulate biochemical pathways and cellular processes, making the compound valuable in research applications .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(aminocarbonyl)phenyl]acetamide
  • N-[4-(carboxy)phenyl]acetamide
  • N-[4-(methylcarbamoyl)phenyl]acetamide

Uniqueness

N-[4-(hydrazinocarbonyl)phenyl]acetamide is unique due to its hydrazine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific research applications that require such properties .

Properties

IUPAC Name

N-[4-(hydrazinecarbonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6(13)11-8-4-2-7(3-5-8)9(14)12-10/h2-5H,10H2,1H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPWXDGMUJDCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325382
Record name N-[4-(hydrazinecarbonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41764-73-2
Record name 41764-73-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409917
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[4-(hydrazinecarbonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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